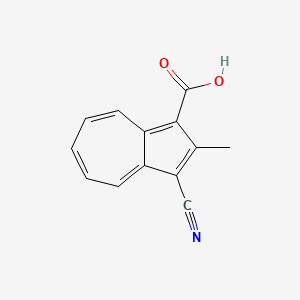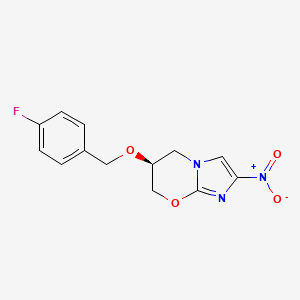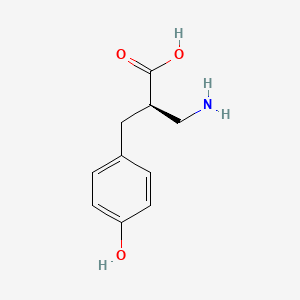
2-Butanamine, N-methyl-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-N-methylnitrous amide is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (–NO) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(sec-butyl)-N-methylnitrous amide can be synthesized through the reaction of secondary amines with nitrosating agents. One common method involves the use of tert-butyl nitrite as the nitrosating agent under solvent-free conditions. The reaction typically proceeds at room temperature and yields the desired nitrosamine in excellent yields .
Industrial Production Methods
In an industrial setting, the synthesis of N-(sec-butyl)-N-methylnitrous amide can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved safety, given the potentially hazardous nature of nitrosamines. The use of automated systems ensures consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-N-methylnitrous amide undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Secondary amines.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
N-(sec-butyl)-N-methylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in the formation of nitrosamine-related compounds in pharmaceuticals.
Industry: Utilized in the production of rubber and other synthetic materials.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N-methylnitrous amide involves the formation of reactive intermediates that can interact with various molecular targets. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which facilitate the metabolic conversion of the compound into reactive species.
Comparison with Similar Compounds
Similar Compounds
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
Uniqueness
N-(sec-butyl)-N-methylnitrous amide is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Compared to other nitrosamines, it may exhibit different metabolic pathways and toxicological profiles, making it a compound of particular interest in toxicology and environmental studies.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
N-butan-2-yl-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-4-5(2)7(3)6-8/h5H,4H2,1-3H3 |
InChI Key |
KIMBQUZZWKLOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)


![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)




![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)




